8-Bromo-4-nitronaphthalen-1-ol
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Overview
Description
8-Bromo-4-nitronaphthalen-1-ol is an organic compound with the molecular formula C10H6BrNO3 and a molecular weight of 268.06 g/mol . This compound is characterized by the presence of a bromine atom at the 8th position, a nitro group at the 4th position, and a hydroxyl group at the 1st position on the naphthalene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 8-Bromo-4-nitronaphthalen-1-ol typically involves the bromination and nitration of naphthalen-1-ol. The bromination is usually carried out using bromine or a bromine source in the presence of a catalyst, while the nitration is performed using a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired substitution pattern on the naphthalene ring. Industrial production methods may involve large-scale batch or continuous processes to produce the compound in bulk quantities .
Chemical Reactions Analysis
8-Bromo-4-nitronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-4-nitronaphthalen-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-4-nitronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
8-Bromo-4-nitronaphthalen-1-ol can be compared with other similar compounds, such as:
4-Hydroxy-1-naphthaldehyde: This compound has a hydroxyl group at the 4th position and an aldehyde group at the 1st position, making it structurally similar but with different functional groups.
8-Bromo-1-naphthol: This compound has a bromine atom at the 8th position and a hydroxyl group at the 1st position, similar to this compound but without the nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H6BrNO3 |
---|---|
Molecular Weight |
268.06 g/mol |
IUPAC Name |
8-bromo-4-nitronaphthalen-1-ol |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-2-6-8(12(14)15)4-5-9(13)10(6)7/h1-5,13H |
InChI Key |
OUXCATAIQCAZQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
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